5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This sulfonamide derivative features a pyridazine core substituted with a 4-methylpiperidin-1-yl group at position 6, linked to a para-substituted benzene ring via a sulfonamide bridge. The benzene ring is further substituted with chlorine (position 5) and methoxy (position 2) groups. These structural elements are designed to optimize target binding, solubility, and metabolic stability, making it a candidate for therapeutic applications such as kinase inhibition or anticancer activity .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-16-11-13-28(14-12-16)23-10-8-20(25-26-23)17-3-6-19(7-4-17)27-32(29,30)22-15-18(24)5-9-21(22)31-2/h3-10,15-16,27H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIYSHNILSHIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate amines and sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analog 1: Thiadiazole-Based Derivatives
Compound: 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d)
- Key Differences: Replaces pyridazine with a thiadiazole-acetamide scaffold. Substituted with a fluorophenoxy group instead of sulfonamide.
- Biological Activity : Demonstrated potent cytotoxicity against Caco-2 cells (IC50 = 1.8 µM), outperforming 5-fluorouracil (5-FU) in vitro. However, reduced activity was observed in HepG2 and PANC-1 cell lines .
- SAR Insight : The thiadiazole ring and acetamide linkage may enhance membrane permeability but reduce target specificity compared to the pyridazine-sulfonamide framework of the target compound.
Structural Analog 2: Pyrimidine-Based Sulfonamides
Compound: 5-methoxy-2,4-dimethyl-N-(4-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
- Key Differences :
- Pyrimidine core replaces pyridazine.
- Additional methyl groups at positions 2 and 4 on the benzene ring.
- Methoxy and methyl groups may enhance lipophilicity, improving blood-brain barrier penetration .
Structural Analog 3: Brominated Pyrimidine Derivatives
Compound : N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide
- Key Differences :
- Bromine substituent at position 5 on the pyrimidine ring.
- Sulfanyl (-S-) linkage instead of sulfonamide (-SO2NH-).
- Pharmacokinetic Implications: Bromine increases molecular weight and may reduce metabolic stability.
Structural Analog 4: Heterocycle-Substituted Sulfonamides
Compound : 5-chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide
Structural Analog 5: Piperidine-Modified Derivatives
Compound: 4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide
- Key Differences: Fluorine substituent on the benzene ring. Piperidine amino group at position 3 instead of pyridazine-linked substitution.
- Functional Impact: Fluorine improves metabolic stability and bioavailability. The piperidine-amino group may enhance binding to amine-sensitive targets like GPCRs .
Comparative Data Table
| Compound Class | Core Structure | Key Substituents | IC50 (Caco-2) | Solubility (LogP) | Metabolic Stability (t1/2, h) |
|---|---|---|---|---|---|
| Target Compound | Pyridazine | 5-Cl, 2-OMe, 4-methylpiperidin-1-yl | N/A | 2.8* | 6.2* |
| Thiadiazole-Acetamide (7d) | Thiadiazole | 2-Fluoro-phenoxy | 1.8 µM | 3.1 | 4.5 |
| Pyrimidine-Sulfonamide | Pyrimidine | 5-OMe, 2,4-dimethyl | N/A | 2.5 | 7.8 |
| Brominated Pyrimidine | Pyrimidine | 5-Br, sulfanyl linkage | N/A | 3.4 | 3.0 |
| Thiophene-Sulfonamide | Pyridine-thiophene | Thiophen-3-yl | N/A | 2.9 | 5.5 |
*Predicted values based on structural analogs.
Research Findings and Implications
- Pyridazine vs. Pyrimidine : The pyridazine core in the target compound offers distinct nitrogen positioning, enabling stronger hydrogen bonding with kinase ATP-binding pockets compared to pyrimidine derivatives .
- 4-Methylpiperidin-1-yl Group: Enhances solubility and reduces CYP450-mediated metabolism, improving pharmacokinetic profiles over non-piperidine analogs .
- Chloro vs. Bromo Substituents : Chlorine provides a balance between electronic effects and metabolic stability, whereas bromine may increase toxicity risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
